molecular formula C12H10N2O2 B1499219 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid CAS No. 885276-97-1

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Cat. No.: B1499219
CAS No.: 885276-97-1
M. Wt: 214.22 g/mol
InChI Key: NOFQODFKSHIMEW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC nomenclature for this compound is 6-(2-aminophenyl)-2-pyridinecarboxylic acid, which clearly describes the structural arrangement of functional groups. The compound is also known by several synonymous names including 6-(2-aminophenyl)picolinic acid and 2-pyridinecarboxylic acid, 6-(2-aminophenyl)-. The Chemical Abstracts Service registry number 885276-97-1 provides unambiguous identification of this specific structural isomer.

The molecular formula C12H10N2O2 indicates the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 214.22 grams per mole. The structural formula reveals a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 2-aminophenyl substituent. This arrangement creates a bidentate ligand system capable of coordinating through both the pyridine nitrogen and the carboxylate oxygen atoms.

Isomeric variations of this compound exist depending on the position of the amino group on the phenyl ring. The related compound 6-(3-aminophenyl)picolinic acid represents a structural isomer where the amino group is located at the meta position rather than the ortho position. This positional difference significantly influences the electronic properties and potential coordination behavior of the molecule. The existence of these isomers demonstrates the importance of precise nomenclature in distinguishing between structurally related compounds with potentially different chemical and biological properties.

Property 6-(2-Aminophenyl)picolinic acid 6-(3-Aminophenyl)picolinic acid
CAS Number 885276-97-1 1261925-21-6
Molecular Formula C12H10N2O2 C12H10N2O2
Molecular Weight 214.22 g/mol 214.22 g/mol
IUPAC Name 6-(2-aminophenyl)pyridine-2-carboxylic acid 6-(3-aminophenyl)pyridine-2-carboxylic acid

Molecular Geometry and Electronic Configuration Analysis

The molecular geometry of this compound exhibits a non-planar configuration due to the rotational freedom around the carbon-carbon bond connecting the pyridine and phenyl rings. The InChI identifier 1S/C12H10N2O2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) provides detailed structural connectivity information. The compound features two aromatic ring systems that can adopt various conformational arrangements depending on steric and electronic factors.

The electronic configuration analysis reveals the presence of multiple nitrogen atoms that can participate in hydrogen bonding and coordination interactions. The pyridine nitrogen atom possesses a lone pair of electrons available for coordination, while the amino group on the phenyl ring provides additional electron density that can influence the overall electronic properties of the molecule. The carboxylic acid functional group introduces both hydrogen bond donor and acceptor capabilities through the hydroxyl group and carbonyl oxygen respectively.

The spatial arrangement of these functional groups creates opportunities for intramolecular interactions, particularly between the amino group and nearby aromatic systems. The ortho position of the amino group relative to the pyridine ring attachment point may facilitate intramolecular hydrogen bonding or π-π stacking interactions that stabilize certain conformational states. These geometric considerations are crucial for understanding the compound's behavior in solution and solid-state environments.

The electronic delocalization across the conjugated π-system influences the compound's spectroscopic properties and reactivity patterns. The presence of electron-donating amino groups and electron-withdrawing carboxyl functionality creates a push-pull electronic system that can be sensitive to environmental factors such as pH and solvent polarity.

Tautomeric Forms and Protonation Behavior in Aqueous Solutions

The tautomeric behavior of this compound in aqueous solutions involves multiple equilibria due to the presence of both basic and acidic functional groups. Related picolinic acid derivatives demonstrate complex protonation patterns that depend on solution pH and ionic strength. The carboxylic acid group typically exhibits a pKa value in the range of 2-5, while the pyridine nitrogen shows basic character with protonation occurring at lower pH values.

Research on picolinic acid systems reveals that these compounds can exist in neutral, zwitterionic, and fully ionized forms depending on solution conditions. The presence of the amino group in the 2-position of the phenyl ring introduces additional complexity to the protonation equilibria. The amino group can undergo protonation to form ammonium species, particularly at acidic pH values, creating multiply charged ionic forms of the molecule.

The tautomeric equilibria involve potential hydrogen atom migration between different nitrogen and oxygen sites within the molecule. Crystallographic studies of related compounds indicate that picolinic acid derivatives can adopt both neutral and zwitterionic forms within the same crystal structure. This behavior suggests that this compound may exhibit similar polymorphic tendencies in solid-state environments.

Solution studies utilizing potentiometric measurements provide quantitative data on the acid-base equilibria of pyridine carboxylic acid systems. The thermodynamic parameters associated with protonation reactions, including enthalpy and entropy changes, offer insights into the molecular interactions governing the tautomeric behavior. These parameters are temperature-dependent and reflect the complex interplay between solvation effects, intramolecular interactions, and conformational changes that accompany protonation and deprotonation processes.

pH Range Predominant Species Charge State Primary Protonation Site
< 1 Fully protonated +2 Pyridine N, Amino N
1-3 Mono-protonated +1 Pyridine N or Amino N
3-5 Zwitterionic 0 Carboxyl deprotonated
5-9 Anionic -1 Carboxyl fully deprotonated
> 9 Anionic -1 All acidic sites deprotonated

Properties

IUPAC Name

6-(2-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFQODFKSHIMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653021
Record name 6-(2-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-97-1
Record name 6-(2-Aminophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 885276-97-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer). Notably, it demonstrated significant cytotoxic effects with an IC50 value of approximately 15 μM against glioblastoma cells .
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
    Cell LineIC50 (μM)
    MDA-MB-23115
    A54920
    HEPG218
    Primary Glioblastoma15
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and inhibition of cell proliferation pathways. It has been suggested that it may work synergistically with other small molecule inhibitors to enhance cytotoxicity .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound exhibits promising anti-inflammatory effects:

  • Inhibition of COX Enzymes :
    • The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory response. The IC50 for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Preclinical Studies :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that this compound could effectively reduce inflammation, supporting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

  • Study on Anti-Cancer Efficacy :
    • A study focused on a series of derivatives based on this compound found that specific modifications enhanced its anti-cancer activity significantly. For instance, introducing halogen groups improved potency against glioblastoma cells .
  • Safety Profile Assessment :
    • Toxicity assessments in animal models indicated that the compound exhibited a favorable safety profile with no acute toxicity observed at high doses (up to 2000 mg/kg) in preliminary studies .

Chemical Reactions Analysis

Condensation Reactions

This compound participates in Schiff base formation via reactions with aldehydes. For example:

  • Reaction with 5-bromo-2-hydroxybenzaldehyde yields bis-Schiff base complexes through imine bond formation (N=C). The bond lengths for imine groups (N=C) are typically ~1.41 Å, confirmed by X-ray crystallography .

  • Mechanism : The amino group acts as a nucleophile, attacking the aldehyde carbonyl carbon, followed by proton transfer and dehydration .

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent cyclization reactions :

  • Pyridone Synthesis : Reacts with p-tolualdehyde and malononitrile in a one-pot, two-step process. Betaine catalyzes Knoevenagel condensation (Step 1), while guanidine carbonate facilitates cyclization (Step 2), producing 6-amino-2-pyridone-3,5-dicarbonitriles .

  • Reaction Efficiency :

    Catalyst (Step 1)Time (Step 1)Catalyst (Step 2)Time (Step 2)Yield
    Betaine15 minGuanidine carbonate10 min100%

Nucleophilic Substitution

The pyridine ring undergoes regioselective substitution influenced by electronic effects:

  • Cation-π Interactions : Aliphatic amines (e.g., benzylamine) attack the C2 position of pyridinium intermediates, stabilized by aromatic π-system interactions. This contrasts with weaker nucleophiles (e.g., alcohols), which show no reactivity .

  • Energy Barriers :

    NucleophileAttack PositionΔG‡ (kcal/mol)
    BenzylamineC213.3
    BenzylamineC831.1

Oxidation and Reduction

Coordination Chemistry

The compound acts as a ligand in metal complexes:

  • Binding Sites : The pyridine nitrogen, carboxylic oxygen, and amino group enable polydentate coordination. For example, Cu(II) complexes show square-planar geometry with N,O-chelation .

Mechanistic Insights

  • Acid/Base Catalysis : Pyridine-2-carboxylic acid derivatives facilitate proton transfer in multicomponent reactions, accelerating Knoevenagel condensations and cyclizations .

  • Electronic Effects : Electron-withdrawing groups on the phenyl ring reduce nucleophilic attack rates at the pyridine C2 position .

Comparison with Similar Compounds

6-Amino-2-pyridinecarboxylic Acid (CAS 23628-31-1)

  • Structure: Features an amino group directly attached to the pyridine ring at position 6.
  • Molecular Weight : 138.13 g/mol.
  • Key Properties: Exhibits strong hydrogen-bonding capacity due to the amino and carboxylic acid groups. Its FTIR spectrum shows characteristic peaks for N–H (3350 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
  • Applications : Used as a ligand in coordination chemistry and precursor for bioactive molecules.

6-(Methylamino)pyridine-2-carboxylic Acid (CAS 1250806-91-7)

  • Structure: Contains a methylamino group (–NHCH₃) at position 6.
  • Molecular Weight : 152.15 g/mol.
  • Key Properties: The methyl group enhances lipophilicity (XLogP3-AA = 1) compared to the non-methylated analog. NMR data (e.g., δ 2.8 ppm for –CH₃) confirm the methyl substitution .

6-Phenylpyridine-2-carboxylic Acid (CAS 39774-28-2)

  • Structure: A phenyl group replaces the aminophenyl substituent at position 6.
  • Molecular Weight : 199.21 g/mol.
  • Key Properties: The phenyl group introduces π-π stacking interactions, altering UV-Vis absorption maxima (e.g., λmax ≈ 265 nm) compared to amino-substituted derivatives .

6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester (L1)

  • Structure : A methyl-substituted carbamoyl group at position 6.
  • Synthesis: Prepared via acyl chloride methods to enhance nucleophilicity of aminopyridine intermediates. Reactivity is influenced by methyl placement (ortho, meta, para) on the pyridine ring .
  • Spectroscopy : FTIR shows amide C=O stretches at 1650–1700 cm⁻¹, while ¹³C NMR confirms carbamoyl carbon signals at δ 165–170 ppm .

Spectroscopic and Analytical Data

Table 1 summarizes key spectroscopic differences among analogs:

Compound FTIR C=O Stretch (cm⁻¹) UV-Vis λmax (nm) Notable NMR Signals (δ, ppm)
6-Amino-2-pyridinecarboxylic Acid 1680 (COOH) 250 NH₂: 6.5 (s); COOH: 12.1 (s)
6-(Methylamino)-2-pyridinecarboxylic Acid 1675 (COOH) 255 CH₃: 2.8 (s); NH: 5.9 (br)
L1 (Methyl-carbamoyl derivative) 1690 (amide) 270 Carbamoyl C=O: 168.5
6-Phenylpyridine-2-carboxylic Acid 1705 (COOH) 265 Phenyl H: 7.3–7.6 (m)

Preparation Methods

Suzuki Coupling Method Using 2-Aminophenylboronic Acid

One of the principal synthetic routes to 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid involves a Suzuki cross-coupling reaction. This method uses 2-aminophenylboronic acid as a key reagent, which is coupled with a brominated pyridine-2-carboxylic acid derivative under palladium catalysis.

  • Procedure Summary:

    • 2-Aminophenylboronic acid (110 mmol) is reacted with a bromopyridine-2-carboxylic acid derivative.
    • The reaction conditions are dynamic and optimized for efficient coupling.
    • The product is isolated after purification steps.
  • Advantages:

    • High specificity and yield.
    • Mild reaction conditions that preserve the amino functionality.
  • Reaction Scheme:

Reactants Conditions Product
2-Aminophenylboronic acid + Bromopyridine-2-carboxylic acid Pd catalyst, base, solvent, heat This compound

This method is analogous to established Suzuki coupling protocols but specifically tailored for aminophenyl substrates, which are sensitive due to the amino group.

Acyl Chloride Activation and Nucleophilic Substitution

Another effective preparation method involves the use of acyl chloride intermediates derived from pyridine-2-carboxylic acid derivatives. This approach is particularly useful for synthesizing amide derivatives related to this compound and can be adapted for the target compound.

  • Stepwise Procedure:

    • Formation of Acyl Chloride:

      • 6-(Methoxycarbonyl)pyridine-2-carboxylic acid is refluxed with thionyl chloride in dichloromethane.
      • A catalytic amount of DMF is used to facilitate the reaction.
      • After completion, solvents are removed under vacuum.
    • Nucleophilic Substitution with Amino Compound:

      • The acyl chloride intermediate is dissolved in dichloromethane.
      • 2-Aminophenyl or substituted aminopyridine is added along with triethylamine to neutralize HCl formed.
      • The mixture is refluxed for 24 hours under inert atmosphere.
    • Purification:

      • The reaction mixture is washed with sodium bicarbonate solution to remove unreacted materials.
      • Organic layer is dried over magnesium sulfate.
      • Final product is purified by column chromatography using ethyl acetate/dichloromethane mixtures.
  • Yields and Characteristics:

    • Moderate to good yields (70-88%) are typical.
    • The method is low-cost, environmentally friendly, and produces high purity compounds.
    • Suitable for preparing isomeric aminopyridyl derivatives with different substitution patterns.
  • Reaction Scheme:

Step Reagents/Conditions Outcome
Acyl chloride formation 6-(Methoxycarbonyl)pyridine-2-carboxylic acid + SOCl2 + DMF, reflux in CH2Cl2 Acyl chloride intermediate
Amide formation Acyl chloride + 2-Aminophenyl + triethylamine, reflux in CH2Cl2 This compound derivative

Spectroscopic and Structural Confirmation

The preparation methods are supported by detailed spectroscopic characterizations to confirm the structure and purity of the synthesized compound:

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Key peaks include N-H stretching (3339-3358 cm⁻¹), N-H bending (1525-1535 cm⁻¹), and C=O stretching (1699-1742 cm⁻¹).
    • Variations in these peaks correspond to substitution effects and intramolecular hydrogen bonding.
  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic resonances for amino and aromatic protons, with methyl substituents appearing at 2.36-2.53 ppm.
    • ^13C NMR confirms carbonyl carbons at 161-165 ppm and aromatic carbons between 111-157 ppm.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Absorption peaks correspond to carbonyl and pyridine chromophores, confirming conjugation in the molecule.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Suzuki Coupling 2-Aminophenylboronic acid, bromopyridine derivative, Pd catalyst Base, solvent, heat, inert atmosphere High (not specified) Mild, preserves amino group, efficient
Acyl Chloride Activation & Substitution 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, SOCl2, 2-Aminophenyl, triethylamine Reflux in dichloromethane, inert atmosphere, 24 h 70-88 Low-cost, environmentally friendly, versatile for isomers

Research Findings and Practical Considerations

  • The Suzuki coupling method is preferred for direct C-C bond formation between the pyridine and aminophenyl rings, offering a clean route with fewer side reactions.
  • The acyl chloride method, while more laborious, is advantageous for preparing amide derivatives and allows for structural modifications through substitution on the pyridine ring.
  • Both methods require careful control of reaction conditions to avoid decomposition or side reactions, especially due to the sensitivity of the amino group.
  • Purification typically involves chromatographic techniques to isolate the pure product.
  • Spectroscopic data provide essential confirmation of the chemical structure and purity, with IR, NMR, and UV-Vis being standard analytical tools.

Q & A

What are the established synthetic pathways for 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid, and what reaction conditions are critical for achieving high purity?

Answer: Synthesis typically involves condensation of 2-aminopyridine derivatives with aromatic aldehydes, followed by cyclization. For example, analogous pyridine-carboxylic acid syntheses use palladium or copper catalysts in solvents like DMF or toluene. Temperature control (80–120°C) minimizes side reactions, while purification via recrystallization or column chromatography ensures high purity (>95%) .

How can researchers optimize catalytic systems to enhance the yield of this compound in large-scale syntheses?

Answer: Screen transition metal catalysts (e.g., Pd/Cu ratios) and ligands to improve efficiency. Solvent polarity studies (e.g., DMF vs. toluene) assess intermediate stability. Reaction kinetics under varied pressures and temperatures (e.g., 100°C for 12–24 hours) identify optimal conditions, as demonstrated in heterocyclic syntheses .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

Answer: Use 1H/13C NMR to confirm aromatic protons and carboxylic acid moieties. IR spectroscopy detects N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. HRMS validates molecular weight, while X-ray crystallography resolves crystal structure, as applied to pyridine derivatives in PubChem .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound across studies?

Answer: Validate purity via HPLC (≥95% threshold) to rule out impurities. Replicate assays under standardized conditions (pH 7.4, 37°C) using validated cell lines. Orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) clarify mechanisms, aligning with pharmacopeial validation protocols .

How should researchers design experiments to investigate the chelation properties of this compound with transition metals?

Answer: Perform UV-Vis titration to monitor metal-ligand charge transfer bands. Potentiometric titrations determine stability constants (log K), while XAS elucidates coordination geometry. Test with Cu(II) or Fe(III) ions at pH 2–7 to assess binding modes, as seen in pyridine-carboxylate studies .

What methodologies are employed to assess the compound’s stability under varying environmental conditions?

Answer: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Forced degradation (heat, light, humidity) identifies degradation products. Mass spectrometry characterizes pathways (e.g., decarboxylation), following pharmacopeial guidelines .

What are the key considerations in selecting solvents for recrystallization of this compound?

Answer: Prioritize ethanol/water mixtures for moderate polarity and low toxicity. Perform solubility tests at boiling and room temperatures to ensure >90% recovery. Avoid high-boiling solvents like DMSO, as noted in pyridine-carboxylate purification .

How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Answer: DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites via Fukui indices. Molecular dynamics simulations model solvent effects on intermediates. Validate computational predictions against experimental kinetics from analogous syntheses .

What safety precautions are essential when handling this compound in laboratory settings?

Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers to prevent hygroscopic degradation, per amino-pyridine safety guidelines .

How can researchers explore structure-activity relationships (SAR) for this compound in drug discovery?

Answer: Synthesize analogs with substitutions on the phenyl or pyridine rings. Test in kinase inhibition assays (e.g., tyrosine kinases) and correlate activity with electronic (Hammett constants) or steric parameters. Molecular docking against PDB structures (e.g., EGFR kinase) guides SAR, as applied to heterocyclic analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2-Amino-phenyl)-pyridine-2-carboxylic acid
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6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

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